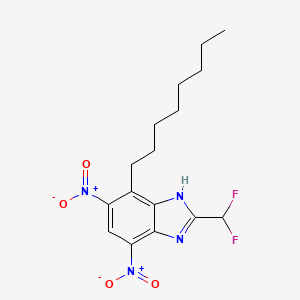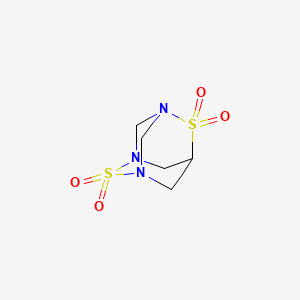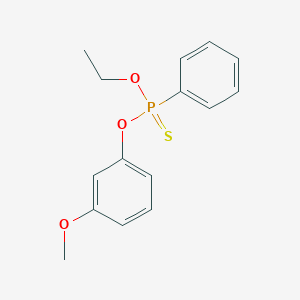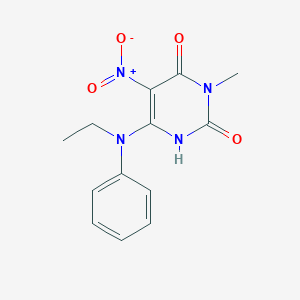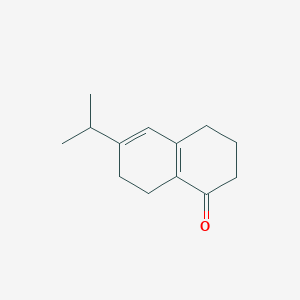![molecular formula C10H13NOS B14607979 2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
2-[(E)-propylsulfanyliminomethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-propylsulfanyliminomethyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, specifically, has a propylsulfanyliminomethyl group attached to the phenol ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-propylsulfanyliminomethyl]phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of a halogenated phenol with a propylsulfanyliminomethyl group under basic conditions can yield the desired compound .
Industrial Production Methods
On an industrial scale, phenols are often produced through the pyrolysis of the sodium salt of benzene sulfonic acid, the Dow process, or the air oxidation of cumene . These methods can be adapted to produce specific substituted phenols, including this compound, by introducing the appropriate substituents during the synthesis process.
化学反应分析
Types of Reactions
2-[(E)-propylsulfanyliminomethyl]phenol undergoes several types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfo derivatives of phenol.
科学研究应用
2-[(E)-propylsulfanyliminomethyl]phenol has various applications in scientific research:
作用机制
The mechanism of action of 2-[(E)-propylsulfanyliminomethyl]phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
2-[(E)-propylsulfanyliminomethyl]phenol can be compared with other phenolic compounds such as catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) These compounds share the phenol moiety but differ in their substituents and, consequently, their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study.
属性
分子式 |
C10H13NOS |
|---|---|
分子量 |
195.28 g/mol |
IUPAC 名称 |
2-[(E)-propylsulfanyliminomethyl]phenol |
InChI |
InChI=1S/C10H13NOS/c1-2-7-13-11-8-9-5-3-4-6-10(9)12/h3-6,8,12H,2,7H2,1H3/b11-8+ |
InChI 键 |
FIHGKDFSMTXPDG-DHZHZOJOSA-N |
手性 SMILES |
CCCS/N=C/C1=CC=CC=C1O |
规范 SMILES |
CCCSN=CC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
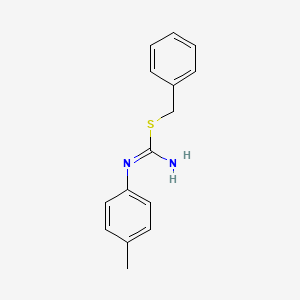
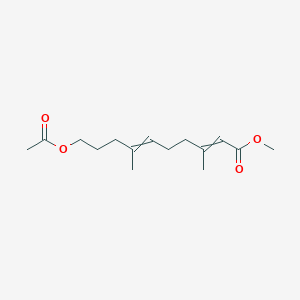
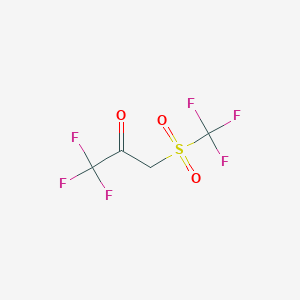
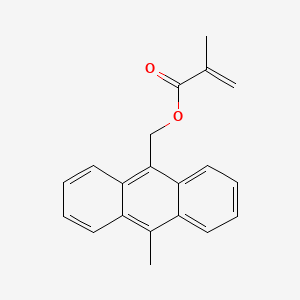
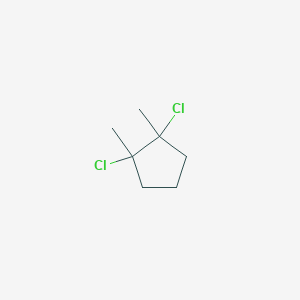
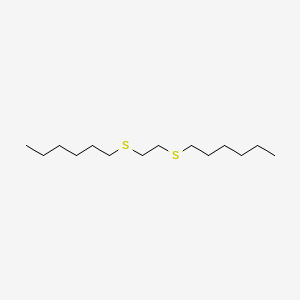
![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
